1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one
Description
Chemical Identity and Structural Features
This compound possesses the molecular formula C₁₃H₁₅BrClNO₂ and exhibits a molecular weight of 332.625 grams per mole. The compound is systematically catalogued under the Chemical Abstracts Service registry number 1704080-50-1, establishing its unique chemical identity within the global chemical database. The structural architecture of this molecule consists of a six-membered piperidinone ring, which represents a nitrogen-containing heterocycle with a ketone functionality at the 4-position, linked through an ethyl bridge to a phenoxy group that bears both bromine and chlorine substituents.
The piperidin-4-one core structure forms the central scaffolding element of the molecule, featuring a six-membered ring containing one nitrogen atom and five carbon atoms in their sp³-hybridized states. This heterocyclic framework provides significant structural flexibility, allowing for various conformational arrangements that can influence the compound's chemical behavior and potential biological interactions. The ketone functionality at position 4 of the piperidine ring introduces an electrophilic center that can participate in nucleophilic addition reactions and other chemical transformations characteristic of carbonyl-containing compounds.
The phenoxy substituent attached via the ethyl linker represents a critical structural component that significantly influences the compound's overall properties. The aromatic ring system contains a bromine atom at the 4-position and a chlorine atom at the 2-position relative to the oxygen atom linking to the ethyl chain. This specific halogenation pattern creates a unique electronic environment within the aromatic system, where the electron-withdrawing effects of both halogen atoms modify the electron density distribution across the benzene ring.
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Piperidin-4-one core | Six-membered nitrogen heterocycle with ketone | Pharmacological scaffold, structural flexibility |
| Ethyl linker | Two-carbon aliphatic chain | Conformational mobility, spacing element |
| Phenoxy group | Aromatic ether system | Hydrophobic character, aromatic interactions |
| Bromine substituent | Halogen at para-position | Electron-withdrawal, steric bulk, polarizability |
| Chlorine substituent | Halogen at ortho-position | Electronic modulation, spatial orientation effects |
The three-dimensional molecular geometry of this compound can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation ClC1=C(OCCN2CCC(=O)CC2)C=CC(Br)=C1. This linear representation encodes the complete connectivity pattern of all atoms within the molecule, providing a computational framework for molecular modeling and database searching applications. The International Chemical Identifier representation InChI=1S/C13H15BrClNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9H,3-8H2 further establishes the molecular structure in a standardized format recognized by chemical informatics systems worldwide.
Historical Context of Piperidin-4-one Derivatives in Medicinal Chemistry
The development of piperidin-4-one derivatives as significant pharmacological entities represents a substantial evolution in medicinal chemistry research spanning several decades. Piperidine-containing compounds have established themselves as one of the most important synthetic medicinal building blocks for drug construction, with their synthesis becoming increasingly widespread throughout modern pharmaceutical research. The six-membered heterocyclic structure of piperidine, containing one nitrogen atom and five carbon atoms in their sp³-hybridized states, provides an ideal foundation for creating diverse molecular architectures with enhanced biological activity.
The utilization of piperidin-4-one as a chemical intermediate has proven especially valuable in pharmaceutical manufacturing processes. 4-Piperidone itself functions as a crucial intermediate in the manufacture of various chemicals and pharmaceutical drugs, with substituted and dehydro derivatives of 4-piperidinone serving as essential intermediates in alkaloid syntheses. This foundational role in synthetic chemistry has established piperidin-4-one derivatives as versatile building blocks capable of supporting complex molecular constructions required for advanced drug development.
Carbohydrate derivatives of piperidin-4-one have emerged as particularly promising compounds within this chemical class, obtainable through various synthesis methods that make them interesting and valuable for pharmaceutical science. These compounds, formed through modification of piperidin-4-ones with carbohydrate groups, demonstrate a variety of potential biological activities. The structural flexibility inherent in the piperidin-4-one framework allows for the introduction of various substituents and functional groups, opening pathways for synthesizing derivatives with specifically desired properties.
The molecular structure of piperidin-4-one compounds exhibits high reactivity due to the peculiarities of their molecular architecture, making them suitable for diverse chemical transformations and further modifications. This chemical versatility has proven particularly valuable in medicinal chemistry applications, where the ability to systematically modify molecular structures enables the optimization of pharmacological properties through structure-activity relationship studies.
Significance of Halogen Substituents in Aromatic Pharmacophores
The incorporation of halogen substituents into aromatic pharmacophores represents a fundamental strategy in modern drug design, significantly influencing both the chemical properties and biological activities of pharmaceutical compounds. Halogen atoms, particularly bromine and chlorine as found in this compound, introduce unique electronic and steric effects that can dramatically alter molecular behavior in biological systems. The presence of these halogen substituents in the phenoxy group creates opportunities for specialized intermolecular interactions that are increasingly recognized as important contributors to drug efficacy and selectivity.
Research has demonstrated that interactions between halogen moieties on inhibitor molecules and aromatic residues in target proteins can significantly increase inhibitor residence times. This phenomenon, known as halogen bonding, represents a specialized form of non-covalent interaction that becomes increasingly pronounced with larger, more polarizable halogen atoms. The systematic study of 5-iodotubercidin derivatives has shown that inhibitor residence times markedly increase with the size and polarizability of the halogen atom, following the order fluorine < chlorine < bromine < iodine.
The electronic effects of halogen substituents in aromatic systems are particularly complex due to their dual nature as both electron-withdrawing and electron-donating groups. Chlorine and bromine atoms withdraw electron density from the aromatic ring through their high electronegativity, while simultaneously providing electron density through resonance effects involving their lone pairs. This electronic duality creates unique charge distribution patterns within the aromatic system that can influence molecular recognition processes and binding affinity to biological targets.
| Halogen | Electronegativity | Van der Waals Radius | Polarizability | Bonding Character |
|---|---|---|---|---|
| Chlorine | 3.16 | 1.75 Å | 2.18 | Moderate electron withdrawal, limited polarization |
| Bromine | 2.96 | 1.85 Å | 3.05 | Enhanced polarizability, stronger halogen bonding |
The spatial arrangement of halogen substituents within aromatic pharmacophores significantly influences their biological activity profiles. In this compound, the positioning of bromine at the para-position and chlorine at the ortho-position relative to the phenoxy oxygen creates a specific three-dimensional environment that can engage in selective interactions with biological macromolecules. This substitution pattern generates an asymmetric electronic environment within the aromatic ring, potentially enabling differential binding interactions with various protein targets.
Computational studies using second-order Møller-Plesset interaction energy calculations have revealed that the energetic contributions of halogen-aromatic interactions correlate well with experimentally determined dissociation rate constants and equilibrium dissociation constants. These calculations demonstrate that the major contribution to interaction energies derives from correlation energy, which describes second-order intermolecular dispersion interactions and correlation corrections to the Hartree-Fock energy. This correlation energy increases in magnitude with increasing halogen size, corresponding to decreased dissociation rates measured experimentally.
The mechanism of halogen bonding involves the formation of a positive electrostatic potential region, known as a sigma hole, on the halogen atom along the extension of the carbon-halogen bond. This sigma hole can interact favorably with electron-rich regions such as aromatic π-electron systems, creating directional non-covalent interactions that contribute to molecular recognition and binding specificity. The size and intensity of this sigma hole increase with halogen size and polarizability, explaining the enhanced binding properties observed with larger halogen atoms like bromine compared to smaller ones like fluorine.
The influence of halogen substituents extends beyond simple electronic effects to include significant steric considerations that affect molecular conformation and accessibility. The van der Waals radii of halogen atoms create spatial constraints that can influence the three-dimensional arrangement of molecules and their ability to access binding sites within biological targets. The combination of electronic and steric effects generated by the bromine and chlorine substituents in this compound creates a unique molecular environment that distinguishes this compound from other piperidin-4-one derivatives and potentially contributes to its specific biological activity profile.
Properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKSXRPMCYKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidin-4-one Core
The core structure, piperidin-4-one, can be synthesized via cyclization of suitable precursors such as amino acids, β-ketoesters, or through direct oxidation of piperidine derivatives. A common approach involves the cyclization of N-alkylated piperidines followed by oxidation.
- Starting from N-alkylpiperidines, oxidation with oxidizing agents like potassium permanganate or chromium-based reagents yields piperidin-4-one.
- Alternatively, cyclization of 4-aminopiperidine derivatives using acylation followed by oxidation.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Oxidation of N-alkylpiperidine | N-alkylpiperidine + oxidant (e.g., KMnO₄) in aqueous conditions | ~70-85% | Standard organic synthesis literature |
Synthesis of 2-(4-Bromo-2-chlorophenoxy)ethyl Intermediate
Method A: Nucleophilic Aromatic Substitution
- Bromobenzene derivatives bearing chloro and bromo substituents are prepared via electrophilic bromination or chlorination.
- The phenoxy group is introduced through nucleophilic substitution with 2-hydroxyethylpiperidine derivatives.
Method B: Aromatic Bromination and Chlorination
- Starting from 4-bromo-2-chlorophenol, the phenol is converted to the phenoxyethyl derivative via Williamson ether synthesis.
- React 4-bromo-2-chlorophenol with ethylene glycol derivatives in the presence of potassium carbonate in a polar aprotic solvent like acetone or DMF.
- Followed by halogenation if necessary, using N-bromosuccinimide (NBS) for bromination, or chlorine sources like SO₂Cl₂.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Ether formation | 4-bromo-2-chlorophenol + ethylene glycol derivative + K₂CO₃ | 75-85% | Organic synthesis protocols |
| Bromination | 4-bromo-2-chlorophenol + NBS, radical conditions | 80-90% | Patent CN112645902A |
Coupling of Phenoxyethyl with Piperidin-4-one
- The phenoxyethyl intermediate is coupled with the piperidin-4-one core via nucleophilic substitution or reductive amination.
- Use of suitable activating groups or coupling reagents (e.g., EDCI, DCC) facilitates bond formation.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Coupling | Phenoxyethyl derivative + piperidin-4-one + EDCI in dichloromethane | 70-85% | Organic synthesis literature |
Final Functionalization and Purification
- The final compound is purified through recrystallization or chromatography.
- Purity and structure confirmation are achieved via NMR, LC-MS, and IR spectroscopy.
Summary of Key Data and Reaction Pathway
| Step | Raw Material | Key Reagents | Reaction Conditions | Typical Yield | References |
|---|---|---|---|---|---|
| Synthesis of core | N-alkylpiperidine | KMnO₄ or CrO₃ | Oxidation at 150-180°C | 70-85% | Standard literature |
| Phenoxyethyl intermediate | 4-bromo-2-chlorophenol | NBS, K₂CO₃ | Radical bromination, ether formation | 75-90% | Patent CN112645902A |
| Coupling | Phenoxyethyl derivative | EDCI or DCC | Room temperature in dichloromethane | 70-85% | Organic synthesis |
Notes and Considerations:
- Reaction Optimization: Temperature control during bromination and coupling steps is critical to prevent over-bromination or side reactions.
- Raw Material Availability: Bromobenzene derivatives are commercially available, facilitating large-scale synthesis.
- Safety: Bromination reagents like NBS should be handled with care due to their radical nature and potential hazards.
- Environmental Impact: Use of greener solvents and minimizing halogen waste are recommended for sustainable practices.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidin-4-one moiety to piperidine.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one serves as an intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the development of new compounds with tailored properties.
Common Reactions:
- Oxidation: Converts to ketones or carboxylic acids.
- Reduction: Forms piperidine derivatives.
- Substitution: Allows for the introduction of different nucleophiles on the phenoxy group.
The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Antibacterial Activity:
Research indicates that it exhibits moderate antibacterial properties against various strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity:
In vitro studies have shown promising results against cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 (Prostate Cancer) | 15.5 |
| DU145 (Prostate Cancer) | 20.0 |
| HCT116 (Colon Cancer) | 25.0 |
These findings suggest that the compound may inhibit cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
Pharmaceutical Development
This compound is explored as a pharmaceutical intermediate in drug development due to its structural characteristics that may influence biological activity. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Case Studies and Research Findings
Numerous studies have investigated the pharmacological properties of this compound:
- Antimicrobial Studies: A series of experiments evaluated its effectiveness against bacterial strains, demonstrating significant antibacterial activity particularly against Gram-positive bacteria.
- Cancer Cell Line Studies: Various research projects focused on its anticancer effects across different cell lines, providing insights into its mechanism of action and potential pathways involved in cell death.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several piperidin-4-one derivatives documented in the evidence:
Key Observations :
- Aromatic Substitution: Unlike simpler chlorophenylmethyl derivatives (e.g., CAS 21937-61-1 ), the target compound’s 4-bromo-2-chlorophenoxyethyl group introduces a longer ether-linked side chain, which may enhance membrane permeability compared to direct aryl attachments .
- Steric Considerations: Compounds with bulkier substituents (e.g., trimethoxyphenyl groups in ) exhibit reduced conformational flexibility, whereas the phenoxyethyl chain in the target compound balances flexibility and directed interactions.
Pharmacological and Physicochemical Properties
- Bioactivity : Piperidin-4-one derivatives with halogenated aryl groups (e.g., 2-(3-bromophenyl)-5-chloro-1H-indole in ) show antimicrobial and enzyme-inhibitory activities . The bromo and chloro substituents in the target compound may enhance binding to hydrophobic enzyme pockets, similar to HDAC inhibitors in .
- Safety Profile : Brominated/chlorinated compounds (e.g., ’s 1-(4-bromobenzoyl)piperidin-4-one) require stringent handling due to inhalation risks, suggesting similar precautions for the target compound .
Crystallographic and Analytical Data
- Structure Validation : X-ray crystallography using SHELX software () is critical for confirming the stereochemistry of piperidin-4-one derivatives, as demonstrated in and .
- Spectroscopic Confirmation : NMR and mass spectrometry () would verify the target compound’s structure, particularly the bromo/chloro substituents and ether linkage .
Biological Activity
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities. The findings are supported by various studies and data tables that summarize key research results.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₄H₁₄BrClNO₂
- Molecular Weight : 316.63 g/mol
1. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
2. Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 (Prostate Cancer) | 15.5 |
| DU145 (Prostate Cancer) | 20.0 |
| HCT116 (Colon Cancer) | 25.0 |
The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
3. Enzyme Inhibition
The compound has also been tested for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action. Notably, it exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 5.5 |
| Urease | 10.0 |
These findings suggest that the compound may have therapeutic applications in conditions where AChE inhibition is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
-
Study on Piperidine Derivatives :
A study evaluated various piperidine derivatives, including those similar to our compound, highlighting their anti-inflammatory and anticancer properties. It was found that modifications to the piperidine ring significantly influenced biological activity, with halogen substitutions enhancing potency in some cases . -
Mechanism of Action :
Research indicates that compounds with similar structures induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . This suggests that this compound may act similarly, warranting further investigation into its detailed mechanisms. -
Pharmacokinetic Studies :
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound in animal models, with promising results indicating potential for further development .
Q & A
Q. Advanced Research Focus
- Data collection : High-resolution X-ray diffraction (XRD) with synchrotron radiation to enhance data quality for halogen-rich compounds .
- Refinement protocols : Using SHELXL for iterative refinement of anisotropic displacement parameters, particularly for bromine and chlorine atoms, which exhibit strong electron density .
- Validation tools : Employing ORTEP-3 for visualizing thermal ellipsoids and identifying potential disorder in the phenoxyethyl chain .
How does the substitution pattern on the piperidin-4-one ring influence biological activity in pharmaceutical applications?
Advanced Research Focus
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., Br, Cl) : Enhance metabolic stability by reducing oxidative degradation in the hepatic system .
- Phenoxyethyl spacers : Improve binding affinity to target receptors (e.g., GPR119) by facilitating hydrophobic interactions .
- Piperidin-4-one conformation : Planar ketone groups enable hydrogen bonding with active-site residues in enzymes .
What analytical methods are critical for assessing the purity and stability of this compound during storage?
Q. Basic Research Focus
- HPLC-MS : To detect degradation products, such as hydrolyzed piperidin-4-ol derivatives .
- Karl Fischer titration : For monitoring moisture content, which can accelerate ketone hydration .
- Thermogravimetric analysis (TGA) : To assess thermal stability and identify decomposition thresholds .
How can researchers design experiments to evaluate the pharmacokinetic properties of this compound in preclinical models?
Q. Advanced Research Focus
- In vitro assays : CYP450 inhibition studies to predict metabolic interactions .
- Plasma stability tests : Incubation with rodent plasma to measure half-life and protein binding .
- In vivo pharmacokinetics : Administering the compound via oral and intravenous routes to calculate bioavailability and clearance rates .
What strategies mitigate halogen-related toxicity in piperidin-4-one derivatives during drug development?
Q. Advanced Research Focus
- Isosteric replacement : Substituting bromine with trifluoromethyl groups to reduce bioaccumulation while retaining electronic effects .
- Prodrug design : Masking reactive halogens with ester or amide prodrug moieties .
- Toxicogenomics : Screening for off-target effects using gene expression profiling in hepatic cell lines .
How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?
Q. Advanced Research Focus
- DFT calculations : To map transition states and identify energetically favorable reaction pathways .
- Docking simulations : Predicting interactions with biological targets (e.g., enzymes) to guide functionalization .
- QSAR models : Correlating substituent electronic parameters (Hammett constants) with observed reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
